molecular formula C15H13N3O2 B7457327 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea

1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea

Cat. No. B7457327
M. Wt: 267.28 g/mol
InChI Key: OOAZOELKOAXCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the expression of certain genes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its potential anti-tumor properties. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.

Future Directions

There are several future directions for the research and development of 1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea. One of the main areas of focus is the development of new anti-cancer drugs that are based on its structure and mechanism of action. Additionally, there is potential for its use in the treatment of other diseases such as diabetes and Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and optimize its effectiveness.

Synthesis Methods

1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea can be synthesized using different methods. One of the most commonly used methods is the reaction of 3-cyanophenyl isocyanate with 3-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-cyanophenyl isocyanate with 3-methoxyphenylamine in the presence of a catalyst.

Scientific Research Applications

1-(3-Cyanophenyl)-3-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor properties and has been used in the development of anti-cancer drugs. It has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Additionally, it has been used in the development of new materials for electronic and optical applications.

properties

IUPAC Name

1-(3-cyanophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-14-7-3-6-13(9-14)18-15(19)17-12-5-2-4-11(8-12)10-16/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAZOELKOAXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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